molecular formula C11H14F3N3O2S B8729567 1-(Methylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-(Methylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B8729567
M. Wt: 309.31 g/mol
InChI Key: NNINFNNFNRPXAY-UHFFFAOYSA-N
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Patent
US07973039B2

Procedure details

To a solution of 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (23 g, 0.099 mol) and TEA (42 mL 0.298 mol) in dry dichloromethane (400 mL) maintained at 0° C. under nitrogen atmosphere, was added methanesulfonylchloride (12.6 g, 0.109 mol) over a period of 20 min. The reaction mixture was stirred at room temperature for 6 h and diluted with water. The organic layer was separated, washed with brine, dried over magnesium sulfate, filtrated and concentrated. The crude product was recrystallized from petrol ether:EtOAc (9:1) to afford the title compound as a solid (27 g, 87% yield). TLC: Rf=0.75 (Chloroform:MeOH; 9:1). 1H NMR (CDCl3, 300 MHz) δ: 2.82 (3H, s), 3.32 (4H, m), 3.79 (4H, m), 6.68) (1H, d, J=9 Hz), 7.68 (1H, d, J=9 Hz), 8.42 (1H, s).
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:7][CH:8]=1.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl.O>[CH3:17][S:18]([N:12]1[CH2:11][CH2:10][N:9]([C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:15])[F:16])=[CH:8][N:7]=2)[CH2:14][CH2:13]1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)N1CCNCC1)(F)F
Name
TEA
Quantity
42 mL
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from petrol ether:EtOAc (9:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCN(CC1)C1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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